molecular formula C10H10ClNO B022244 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine CAS No. 74405-07-5

2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

Cat. No.: B022244
CAS No.: 74405-07-5
M. Wt: 195.64 g/mol
InChI Key: FKSOZOHKBSIGTI-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is a compound belonging to the benzoxazine class of chemicals It is characterized by a benzene ring fused with an oxazine ring, with a chlorine atom and two methyl groups attached

Mechanism of Action

Mode of Action

Studies have shown that it can undergo rearrangement reactions with various α- and/or γ-substituted pyridine n-oxides . The benzoxazine moiety was introduced into the side chain and/or β-position of the pyridine ring, in addition to the α-position . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Pharmacokinetics

It’s known that the compound is oil-soluble and can be dissolved in chloroform and dichloromethane . This suggests that it may have good bioavailability due to its lipophilic nature.

Action Environment

The action of 2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine can be influenced by various environmental factors. For instance, its solubility in oil suggests that it may be more effective in lipophilic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine typically involves the reaction of 2,2-dimethyl-2H-1,3-benzoxazine with a chlorinating agent. One common method is the reaction of 2,2-dimethyl-2H-1,3-benzoxazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2,2-dimethyl-2H-1,3-benzoxazine+SOCl24-chloro-2,2-dimethyl-2H-1,3-benzoxazine+SO2+HCl\text{2,2-dimethyl-2H-1,3-benzoxazine} + \text{SOCl}_2 \rightarrow \text{4-chloro-2,2-dimethyl-2H-1,3-benzoxazine} + \text{SO}_2 + \text{HCl} 2,2-dimethyl-2H-1,3-benzoxazine+SOCl2​→4-chloro-2,2-dimethyl-2H-1,3-benzoxazine+SO2​+HCl

The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzoxazines with various functional groups.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2H-1,3-benzoxazine: Lacks the chlorine atom, resulting in different reactivity and properties.

    4-Chloro-2,2-dimethyl-2H-benzo[e][1,3]oxazine: A structural isomer with different spatial arrangement of atoms.

    2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine: Similar structure but with the chlorine atom in a different position.

Uniqueness

4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-2,2-dimethyl-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-10(2)12-9(11)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSOZOHKBSIGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C2=CC=CC=C2O1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345143
Record name 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74405-07-5
Record name 4-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one (100 g, 0.56 mol) in POCl3 (500 mL) was added PCl5 (170 g, 0.84 mol) at the room temperature. The mixture was hearted at 60° C. overnight. The solvent was removed by distillation under atmospheric pressure and the residue was distilled under reduced pressure (85-86° C., 2.5 mmHg) to give 4-chloro-2,2-dimethyl-2H-benzo[e][1,3]oxazine (50 g, 45%). 1H NMR (400 MHz, CDCl3) δ 7.55 (dd, J=1.6, 8.4 Hz, 1H), 7.38 (dt, J=1.6, 8.0 Hz 1H), 6.95 (t, J=6.8 Hz 1H), 6.79 (d, J=8.0 Hz 1H), 1.61 (s, 6H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Reactant of Route 2
2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine
Reactant of Route 3
2-Chloro-2,2-dimethyl-2H-1,3-benzoxazine

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